

# solubility of m-PEG11-OH in different solvents

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## Compound of Interest

Compound Name: *m*-PEG11-OH

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## An In-depth Technical Guide on the Solubility of **m-PEG11-OH**

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solubility of methoxy-polyethylene glycol-11-hydroxyl (**m-PEG11-OH**) is crucial for its effective application in bioconjugation, drug delivery, and as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of its solubility profile, experimental protocols for determination, and key factors influencing its behavior in various solvents.

## Core Solubility Profile

**m-PEG11-OH** (O-Methyl-undecaethylene glycol), with a molecular weight of approximately 516.63 g/mol, is an amphiphilic molecule.<sup>[1]</sup> Its structure consists of a hydrophilic polyether backbone derived from 11 ethylene glycol units and is capped by a methoxy group at one end and a hydroxyl group at the other. This composition dictates its solubility, making it generally soluble in water and polar organic solvents while being insoluble in non-polar organic solvents like hexane and diethyl ether.<sup>[2][3]</sup> The hydrophilic nature and biocompatibility of PEGs make them suitable for a wide range of applications, including enhancing the solubility of poorly soluble drugs.<sup>[4]</sup>

## Quantitative Solubility Data

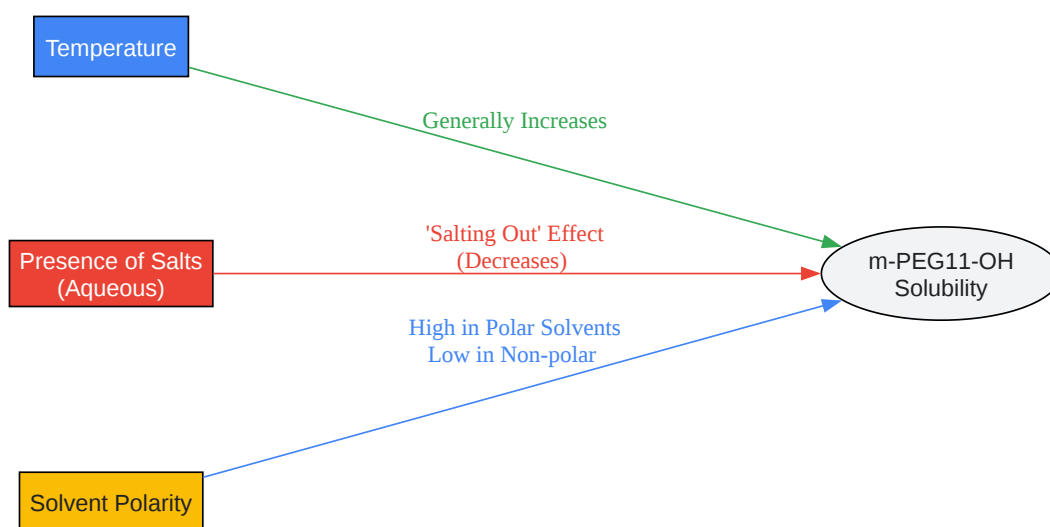
Precise, experimentally determined quantitative solubility data for **m-PEG11-OH** is not extensively published. However, available data and estimations based on similar PEG molecules provide a strong guideline for its solubility characteristics.

Solvent	Solvent Type	Temperature (°C)	Solubility	Citation
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Not Specified	100 mg/mL (193.57 mM)	[5]
Water	Aqueous	25	> 50 g/100 mL (Estimated)	[2]
Phosphate-Buffered Saline (PBS)	Aqueous Buffer	25	> 50 g/100 mL (Estimated)	[2]
Methanol	Polar Protic	25	> 50 g/100 mL (Estimated)	[2]
Ethanol	Polar Protic	25	> 50 g/100 mL (Estimated)	[2]
Dichloromethane (DCM)	Polar Aprotic	25	> 50 g/100 mL (Estimated)	[2]
Isopropanol	Polar Protic	25	Soluble (Estimated)	[2]
Acetone	Polar Aprotic	25	Soluble (Estimated)	[2]
Hexane	Non-polar	25	Insoluble (Estimated)	[2]
Diethyl Ether	Non-polar	25	Insoluble (Estimated)	[2]

Note: "Estimated" values are based on the reported solubility profile for m-PEG20-alcohol and serve as a proxy.[2] It is highly recommended to determine solubility experimentally for specific applications and conditions.

## Factors Influencing Solubility

Several factors can influence the solubility of **m-PEG11-OH** in a given solvent system. Understanding these factors is critical for optimizing conditions in experimental and formulation settings.



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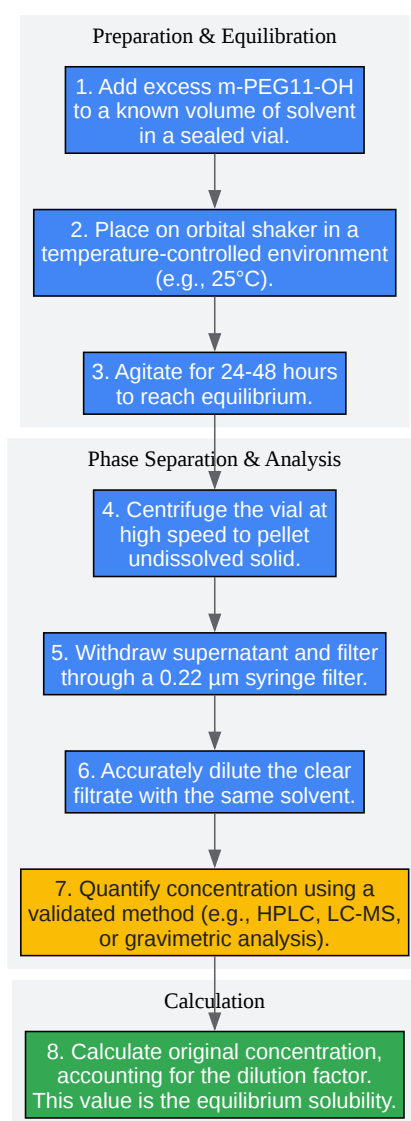
Caption: Key factors influencing the solubility of **m-PEG11-OH**.

- **Temperature:** The solubility of PEGs in liquid solvents generally increases with temperature. [2] Heating can be used to accelerate the rate of dissolution and achieve a higher saturation point.
- **Solvent Polarity:** As a polar molecule, **m-PEG11-OH** dissolves well in polar solvents such as water, methanol, and ethanol.[2][3] Its solubility decreases significantly in non-polar solvents like hexane.[2]

- Presence of Salts: In aqueous solutions, high concentrations of salts can decrease the solubility of PEGs. This phenomenon, known as the "salting-out" effect, occurs because salt ions compete with the PEG molecules for water molecules needed for hydration.[2][6]

## Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[2] The following protocol outlines the steps to measure the solubility of **m-PEG11-OH**.



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Caption: Workflow for the shake-flask solubility determination method.

#### Detailed Methodology:

- Preparation: Add an excess amount of **m-PEG11-OH** solid to a precisely known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[2]
- Equilibration: Place the vials on an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration, typically 24 to 48 hours, to ensure the solution reaches equilibrium.[2]
- Phase Separation: Following equilibration, centrifuge the vials at high speed to form a compact pellet of the undissolved solid at the bottom.[2]
- Filtration: Carefully extract the clear supernatant using a syringe. Filter it through a 0.22 µm syringe filter to eliminate any residual solid particles, which is critical for preventing an overestimation of solubility.[2]
- Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent. The dilution factor should be chosen to bring the concentration into the linear range of the chosen analytical method.[2]
- Quantification: Analyze the diluted sample using a pre-validated analytical technique. Suitable methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or gravimetric analysis (which involves evaporating the solvent and weighing the residual solute).[2]
- Calculation: Determine the original concentration of **m-PEG11-OH** in the undiluted filtrate by applying the dilution factor. This final value represents the equilibrium solubility of **m-PEG11-OH** in the specific solvent at the tested temperature.[2]

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